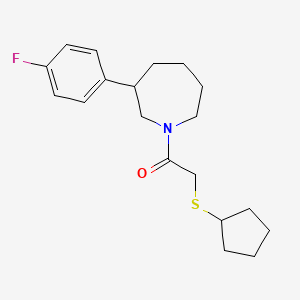
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a useful research compound. Its molecular formula is C19H26FNOS and its molecular weight is 335.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Cyclopentylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a compound of interest due to its potential pharmacological properties. This compound is characterized by a unique structure that may interact with various biological targets, leading to significant therapeutic implications. This article reviews the biological activity of this compound based on available research findings, patents, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical structure:
- Molecular Formula : C15H18FNS
- CAS Number : 1495851-84-7
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound is thought to modulate pathways associated with pain and inflammation, potentially acting as an antagonist for certain receptors involved in nociception.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Analgesic Properties : Studies suggest that this compound may possess analgesic effects, possibly through TRPV1 receptor antagonism. TRPV1 is known for its role in pain sensation, and antagonists of this receptor can help alleviate pain in various models .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .
- Potential for Treating Neuropathic Pain : The analgesic activity observed in animal models indicates its potential application in treating neuropathic pain conditions, which are often resistant to conventional therapies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Potential TRPV1 antagonist | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Neuropathic Pain | Effective in animal models |
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : In a study involving rodent models of inflammatory pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls, suggesting a robust analgesic effect.
- Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties demonstrated a decrease in edema and inflammatory cell infiltration following treatment, indicating its potential utility in managing inflammatory diseases.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNOS/c20-17-10-8-15(9-11-17)16-5-3-4-12-21(13-16)19(22)14-23-18-6-1-2-7-18/h8-11,16,18H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOVCWPWBFEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














